

# Technical Information on Ethoxy Amines

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## Compound of Interest

Compound Name: 2-Ethoxyoctan-1-amine

Cat. No.: B15310449

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A comprehensive search for the specific compound **2-Ethoxyoctan-1-amine** did not yield a dedicated CAS (Chemical Abstracts Service) number or detailed technical data. This suggests that this specific isomer may be a novel or less-documented compound. However, extensive information is available for structurally related ethoxy amines that are of significant interest to researchers, scientists, and drug development professionals. This guide provides technical details on closely related and more commercially available ethoxy amines.

## Overview of Structurally Related Compounds

The primary related compounds for which data is available are 2-ethoxyethan-1-amine and 8-ethoxyoctan-1-amine. The key structural difference lies in the position of the ethoxy group relative to the amine function on the alkyl chain.

- **2-Ethoxyethan-1-amine:** An ethyl group is attached to the oxygen which is on the second carbon of an ethylamine chain.
- **8-Ethoxyoctan-1-amine:** An ethoxy group is located at the opposite end of an eight-carbon chain from the amine group.
- **2-Ethoxyoctan-1-amine** (hypothetical): An ethoxy group would be on the second carbon of an octylamine chain.

## Physicochemical Data

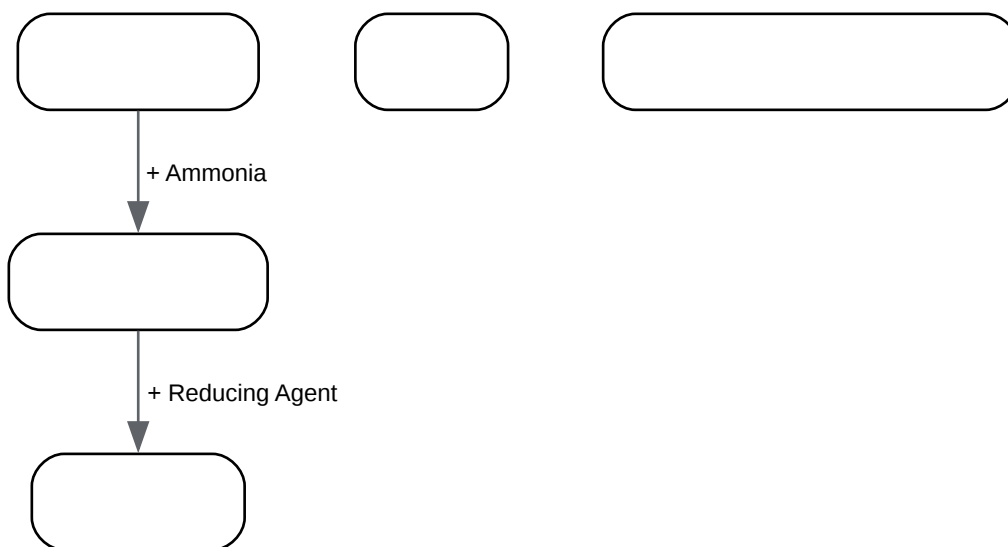
The following table summarizes the key quantitative data for the identified related compounds.

Property	2-Ethoxyethan-1-amine	8-Ethoxyoctan-1-amine	2-Ethoxyoctane
CAS Number	110-76-9[1][2][3][4]	68603-39-4[5]	63028-01-3[2]
Molecular Formula	C4H11NO[2][4]	C10H23NO	C10H22O[2]
Molecular Weight	89.14 g/mol [2]	Not specified	158.285 g/mol [2]
Boiling Point	105°C	Not specified	Not specified
Density	0.85 g/cm <sup>3</sup>	Not specified	Not specified
Refractive Index	1.4080 to 1.4110	Not specified	Not specified

## Experimental Protocols: Synthesis of Amines

While specific experimental protocols for the synthesis of **2-Ethoxyoctan-1-amine** are not available, general methods for the synthesis of primary amines are well-established. A common method is the reductive amination of an aldehyde or ketone.

General Workflow for Reductive Amination:



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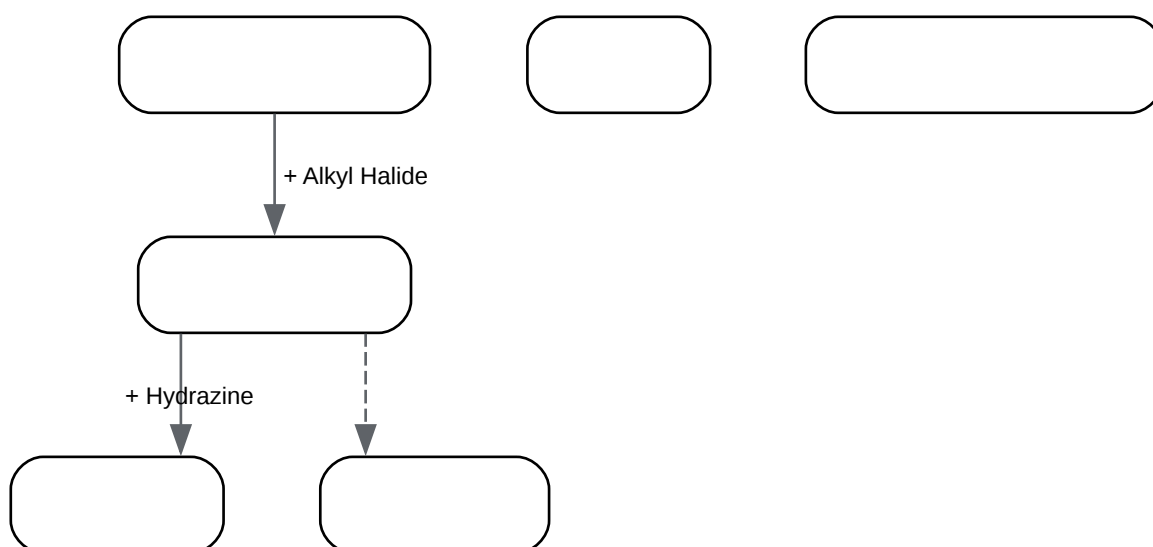
Figure 1: General workflow for the synthesis of a primary amine via reductive amination.

## Experimental Steps:

- **Imine Formation:** The corresponding ketone or aldehyde (in this hypothetical case, 2-ethoxyoctanal) is reacted with ammonia to form an imine intermediate. This reaction is typically carried out in a suitable solvent.
- **Reduction:** The imine is then reduced to the amine. This can be achieved through catalytic hydrogenation (e.g., using  $H_2$  gas with a nickel catalyst) or by using a chemical reducing agent such as sodium cyanoborohydride ( $NaBH_3CN$ ).
- **Purification:** The final amine product is purified from the reaction mixture, often using distillation or chromatography.

Another relevant synthesis route is the Gabriel Synthesis, which is a robust method for preparing primary amines from alkyl halides.

## Workflow for Gabriel Synthesis:



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Figure 2: Workflow for the Gabriel synthesis of a primary amine.

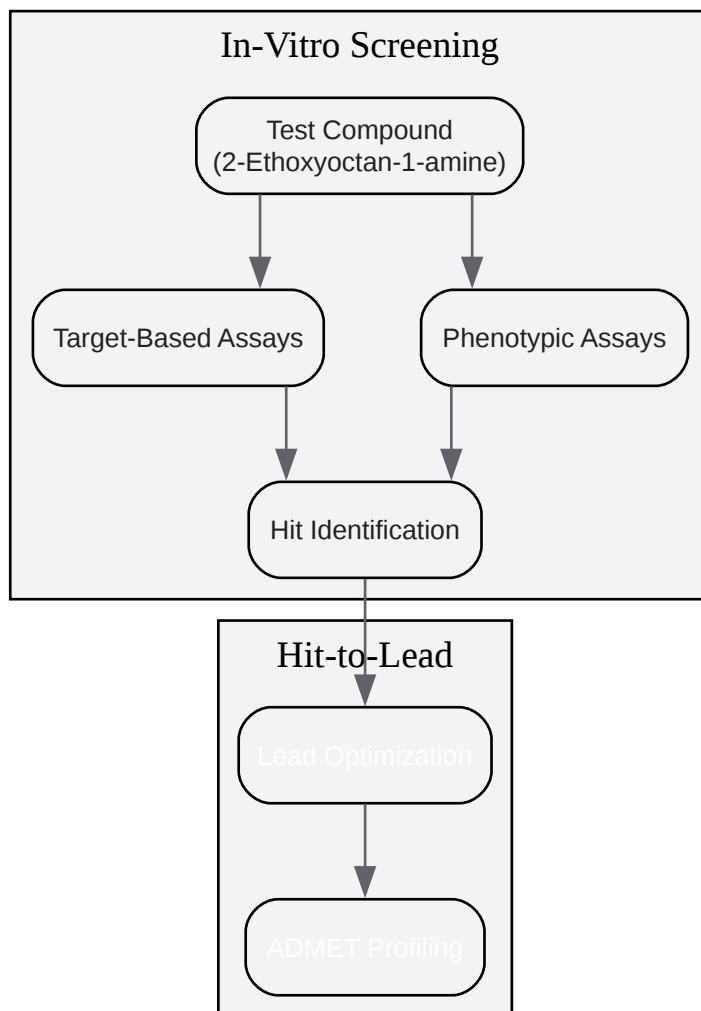
## Experimental Steps:

- Alkylation: Potassium phthalimide is reacted with an alkyl halide (e.g., 1-bromo-2-ethoxyoctane).
- Hydrolysis/Hydrazinolysis: The resulting N-alkyl phthalimide is then cleaved, typically by reaction with hydrazine, to release the primary amine.

## Signaling Pathways and Biological Activity

There is no specific information available regarding the signaling pathways or biological activities of **2-Ethoxyoctan-1-amine**. For a novel compound, this would be a key area of investigation in drug development. The initial steps would involve in-vitro screening against various cellular targets and pathways to identify any potential biological effects.

Logical Workflow for Biological Screening:



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Figure 3: Logical workflow for the initial biological screening of a novel compound.

This workflow illustrates the progression from initial screening in target-based and phenotypic assays to identify "hits," followed by lead optimization and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling for promising candidates.

In conclusion, while a detailed technical guide for **2-Ethoxyoctan-1-amine** cannot be provided due to a lack of specific data, this document offers a comprehensive overview of closely related compounds and general synthetic and screening methodologies that would be applicable to its study. Further research would be required to synthesize and characterize this specific molecule to determine its properties and potential applications.

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